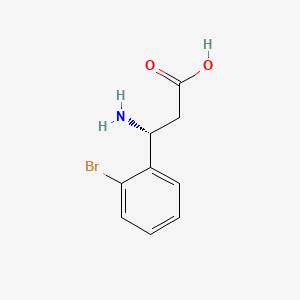

(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

CAS No.: 737751-95-0

Cat. No.: VC2444523

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 737751-95-0 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | (3R)-3-amino-3-(2-bromophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

| Standard InChI Key | OETRFEPZCAGEMK-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Br |

| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid features a chiral center at the 3-position, with the R-configuration denoting the specific three-dimensional arrangement of the substituents. The molecule consists of a carboxylic acid group connected to a methylene (CH₂) group, which is in turn connected to a chiral carbon bearing both an amino group and a 2-bromophenyl substituent. The 2-bromophenyl group is characterized by a bromine atom at the ortho position of the aromatic ring.

Physical and Chemical Properties

Based on available research data, (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid appears as a white solid with a melting point of 229-230°C . The compound demonstrates solubility in water when combined with basic compounds such as potassium carbonate, as evidenced by NMR studies conducted in D₂O with K₂CO₃ .

The chemical reactivity of this compound is primarily determined by its functional groups:

-

The carboxylic acid group can participate in typical acid-base reactions, esterification, amide formation, and decarboxylation.

-

The primary amine can undergo N-alkylation, acylation, and various other transformations characteristic of primary amines.

-

The 2-bromophenyl moiety, particularly the bromine substituent, can serve as a reactive site for various transition metal-catalyzed cross-coupling reactions.

Table 1 summarizes the available physical and chemical properties of (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid and its protected derivatives:

Synthesis and Preparation

Synthetic Routes

The synthesis of beta-amino acids such as (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid can be accomplished through various methodologies. One approach mentioned in the available literature involves the hydrogenation of dehydroamino esters . Specifically, 2-bromo-substituted dehydroamino esters (compound 3.38) were dissolved in chloroform and subjected to hydrogenation at 60°C, although this method reportedly resulted in lower yields compared to similar substrates without the bromine substituent .

Another potential synthetic approach involves enzymatic methods. The literature discusses the use of phenylalanine amino mutase (PAM) for the synthesis of β-aryl-amino acids . PAM catalyzes the conversion of α-amino acids to their corresponding β-amino acids, suggesting a potential biocatalytic route to compounds like (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Mechanistic Considerations

Two main mechanisms have been proposed for the enzymatic conversion of α-amino acids to β-amino acids using PAM:

-

Friedel-Crafts Mechanism: This pathway involves nucleophilic attack from the ortho position of the aromatic ring on the terminal carbon of 4-methylideneimidazole-5-one (MIO), forming an MIO-phenylalanine adduct with a delocalized positive charge in the phenyl ring . Subsequent deprotonation at the α-position and elimination of ammonia and MIO leads to the formation of cinnamic acid intermediates.

-

Carbanion Mechanism: This alternative pathway begins with conjugate addition of the amino group to the terminal α,β-unsaturated alkene of MIO, creating a protonated ammonia-MIO adduct . This increases the acidity of the C-3 proton, which is then deprotonated to form a carbanion stabilized by the inductive effect of the phenyl ring. After a series of steps involving elimination and addition, the β-amino acid product is formed.

The debate between these mechanisms continues, with evidence supporting both pathways. X-ray crystallographic studies of related enzymes have provided some support for the carbanion mechanism .

Protected Derivatives

Two protected forms of (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid have been documented in the literature, each serving specific purposes in synthetic applications.

Boc-Protected Derivative

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, formally named (3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, features a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality . This derivative has a molecular formula of C₁₄H₁₈BrNO₄ and a molecular weight of 344.20 g/mol . The Boc protecting group is commonly employed in peptide synthesis and other applications where temporary protection of the amino group is required, particularly due to its stability under basic conditions and cleavability under acidic conditions.

Various synonyms for this compound have been reported, including:

-

CAS number: 500789-07-1

-

(R)-3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

-

(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

-

(3R)-3-(2-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

Fmoc-Protected Derivative

The second protected form, FMOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID, incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine . The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its stability under acidic conditions and selective cleavability under mild basic conditions, typically using piperidine or other secondary amines.

This Fmoc-protected derivative appears to be commercially available from various suppliers with purity options ranging from 95% to >99% , indicating its practical utility in synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume